molecular formula C14H17N5OS2 B5613159 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5613159
M. Wt: 335.5 g/mol
InChI Key: KYCHDLLWCOJCOC-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is often found in psychoactive drugs .

Preparation Methods

The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Thiadiazole Ring: This is achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.

    Attachment of the Ethanone Moiety: The thiadiazole derivative is then reacted with 2-chloroacetyl chloride to form 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl chloride.

    Formation of the Final Compound: The final step involves reacting the intermediate with 4-phenylpiperazine to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The amino group in the thiadiazole ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Mechanism of Action

The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. For example, its urease inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and phenylpiperazine derivatives. For instance:

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS2/c15-13-16-17-14(22-13)21-10-12(20)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCHDLLWCOJCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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